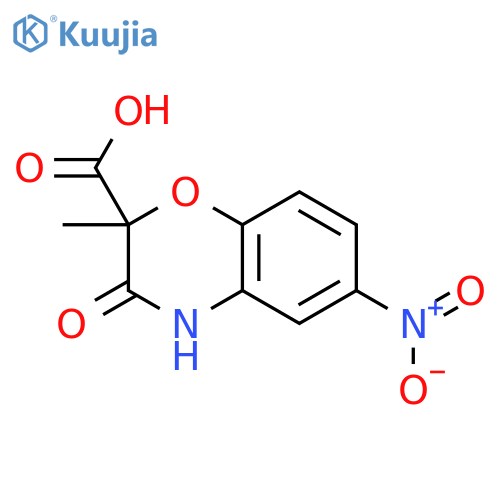Cas no 154365-44-3 (2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid)

154365-44-3 structure
商品名:2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
CAS番号:154365-44-3
MF:C10H8N2O6
メガワット:252.180322647095
MDL:MFCD08443983
CID:3143198
PubChem ID:21765028
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- AKOS005072115
- CS-0320889
- CA-0858
- MFCD08443983
- DTXCID90568523
- SCHEMBL8634618
- 154365-44-3
- DTXSID10617769
- 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid
- 2-methyl-6-nitro-3-oxo-4H-1,4-benzoxazine-2-carboxylic acid
- 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylicacid
- 3,4-Dihydro-2-methyl-6-nitro-3-oxo-2H-1,4-benzoxazine-2-carboxylic acid
-
- MDL: MFCD08443983
- インチ: InChI=1S/C10H8N2O6/c1-10(9(14)15)8(13)11-6-4-5(12(16)17)2-3-7(6)18-10/h2-4H,1H3,(H,11,13)(H,14,15)
- InChIKey: XZMYDNQTCBXZKS-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 252.03823598Da
- どういたいしつりょう: 252.03823598Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 406
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 121Ų
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB257990-5 g |
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, 95%; . |
154365-44-3 | 95% | 5g |
€696.70 | 2023-04-27 | |
| Apollo Scientific | OR15217-1g |
3,4-Dihydro-2-methyl-6-nitro-3-oxo-2H-1,4-benzoxazine-2-carboxylic acid |
154365-44-3 | 1g |
£120.00 | 2024-05-26 | ||
| abcr | AB257990-5g |
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, 95%; . |
154365-44-3 | 95% | 5g |
€696.70 | 2025-02-14 | |
| abcr | AB257990-10g |
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, 95%; . |
154365-44-3 | 95% | 10g |
€1131.70 | 2025-02-14 | |
| A2B Chem LLC | AF12593-5g |
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid |
154365-44-3 | >95% | 5g |
$737.00 | 2024-04-20 | |
| abcr | AB257990-500 mg |
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, 95%; . |
154365-44-3 | 95% | 500mg |
€178.80 | 2023-04-27 | |
| Apollo Scientific | OR15217-10g |
3,4-Dihydro-2-methyl-6-nitro-3-oxo-2H-1,4-benzoxazine-2-carboxylic acid |
154365-44-3 | 10g |
£328.00 | 2024-05-26 | ||
| TRC | B495415-100mg |
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic Acid |
154365-44-3 | 100mg |
$ 65.00 | 2022-06-07 | ||
| abcr | AB257990-10 g |
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, 95%; . |
154365-44-3 | 95% | 10g |
€1131.70 | 2023-04-27 | |
| abcr | AB257990-1g |
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, 95%; . |
154365-44-3 | 95% | 1g |
€260.30 | 2025-02-14 |
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid 関連文献
-
1. Water
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
154365-44-3 (2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid) 関連製品
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:154365-44-3)2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

清らかである:99%
はかる:5g
価格 ($):296.0